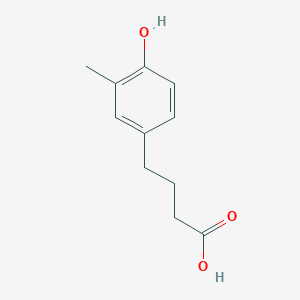

4-(4-Hydroxy-3-methylphenyl)butanoic acid

Description

Contextualization of the Butanoic Acid Scaffold in Organic Chemistry

Butanoic acid, a four-carbon carboxylic acid, and its derivatives form a significant class of compounds within organic chemistry. The versatility of the butanoic acid scaffold, with its reactive carboxyl group and modifiable alkyl chain, allows for the synthesis of a wide array of molecules with diverse applications. These derivatives are integral to various fields, including the development of pharmaceuticals, agrochemicals, and polymers. The inherent reactivity of the carboxylic acid functional group enables the formation of esters, amides, and other derivatives, providing a gateway to complex molecular architectures.

Overview of Structurally Related Phenyl-Substituted Butanoic Acids in Academic Studies

Phenyl-substituted butanoic acids have garnered considerable attention in academic research due to their interesting biological activities and synthetic utility. A notable example is 4-phenylbutyric acid (4-PBA), which has been investigated for its role as a chemical chaperone and histone deacetylase inhibitor. Its potential therapeutic applications in a variety of diseases have been the subject of numerous studies.

Another relevant analogue is 4-(4-methylphenyl)butanoic acid, which serves as a key intermediate in the synthesis of various organic compounds. Research into this compound and its derivatives has contributed to the development of new synthetic methodologies and the exploration of structure-activity relationships. For instance, 4-(4-methylphenyl)-4-oxobutanoic acid can be synthesized via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640), a common method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org

The introduction of substituents on the phenyl ring, such as hydroxyl and methyl groups, can significantly influence the physicochemical properties and biological activity of the resulting butanoic acid derivative. These modifications can alter factors like solubility, lipophilicity, and the ability to interact with biological targets.

Rationale for Comprehensive Research on 4-(4-Hydroxy-3-methylphenyl)butanoic Acid

The specific compound, 4-(4-hydroxy-3-methylphenyl)butanoic acid, presents a unique combination of structural features that warrant detailed investigation. The presence of a phenolic hydroxyl group, a methyl group on the aromatic ring, and a butanoic acid side chain suggests the potential for a range of interesting chemical and biological properties.

Despite its interesting structure, a comprehensive review of the scientific literature reveals a scarcity of research focused specifically on 4-(4-hydroxy-3-methylphenyl)butanoic acid. This knowledge gap highlights the need for dedicated studies to elucidate its chemical properties, develop efficient synthetic routes, and explore its potential applications. A thorough investigation of this compound would contribute valuable data to the broader understanding of phenyl-substituted butanoic acids and could uncover novel applications in various scientific disciplines.

Chemical and Physical Properties of Structurally Related Compounds

Due to the limited availability of experimental data for 4-(4-hydroxy-3-methylphenyl)butanoic acid, the following table presents the properties of a closely related compound, 4-(4-hydroxyphenyl)butanoic acid methyl ester, to provide some context.

| Property | Value |

| Molecular Formula | C11H14O3 |

| Boiling Point | 293 °C (Predicted) |

| Melting Point | 71.2 °C (Experimental) |

| Water Solubility | 5.99e-3 g/L (Predicted) |

| logP (Octanol-Water Partition Coefficient) | 2.70 (Experimental) |

Data for 4-(4-hydroxyphenyl)butanoic acid methyl ester.

Structure

3D Structure

Properties

CAS No. |

19374-20-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H14O3/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14) |

InChI Key |

BOUYMWYIMGILPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Hydroxy 3 Methylphenyl Butanoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(4-hydroxy-3-methylphenyl)butanoic acid, the most logical retrosynthetic disconnections are based on reliable bond-forming reactions.

The primary disconnection is at the C-C bond between the aromatic ring and the butanoic acid side chain. This bond can be retrosynthetically cleaved, suggesting a Friedel-Crafts acylation reaction. This leads to two key synthons: a nucleophilic 2-methylphenol ring and an electrophilic four-carbon acylating agent. Succinic anhydride (B1165640) is an ideal precursor for the four-carbon electrophile.

A secondary, less common disconnection could be made further down the butanoic acid chain, but the Friedel-Crafts approach represents the most direct and efficient strategy. This leads to the following retrosynthetic pathway:

Target Molecule: 4-(4-Hydroxy-3-methylphenyl)butanoic acid

Retrosynthetic Step 1 (Reduction): Disconnect the methylene (B1212753) group at position 4 of the butanoic acid chain, revealing a ketone. This points to a precursor, 4-(4-hydroxy-3-methylphenyl)-4-oxobutanoic acid.

Retrosynthetic Step 2 (Friedel-Crafts Acylation): Disconnect the bond between the carbonyl carbon and the aromatic ring. This leads to the starting materials: 2-methylphenol and succinic anhydride.

Classical and Modern Synthetic Approaches

Based on the retrosynthetic analysis, several synthetic strategies can be devised. The most prominent among these is a two-step sequence involving Friedel-Crafts acylation followed by a reduction.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the attachment of acyl groups to an aromatic ring. organic-chemistry.org In this context, it is used to construct the 4-aryl-4-oxobutanoic acid intermediate.

The reaction involves treating 2-methylphenol with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The hydroxyl and methyl groups on the phenol (B47542) ring are ortho- and para-directing. Acylation is expected to occur at the position para to the hydroxyl group and ortho to the methyl group, which is sterically less hindered and electronically activated, leading to the desired intermediate, 4-(4-hydroxy-3-methylphenyl)-4-oxobutanoic acid.

Once the keto-acid intermediate is formed, the carbonyl group must be reduced to a methylene group (-CH₂-) to yield the final product. Two classical methods are highly effective for this transformation:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the aryl ketone. annamalaiuniversity.ac.injuniperpublishers.com It is particularly effective for compounds that are stable in strong acidic conditions. youtube.com

Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like diethylene glycol. byjus.com This method is suitable for substrates that are sensitive to acid but stable in strongly basic conditions. alfa-chemistry.comwikipedia.org A common modification, known as the Huang-Minlon modification, involves carrying out the reaction in a one-pot procedure. wikipedia.org

Table 1: Friedel-Crafts Acylation and Subsequent Reduction

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 2-methylphenol, Succinic anhydride, AlCl₃, inert solvent (e.g., nitrobenzene (B124822) or CS₂) | 4-(4-hydroxy-3-methylphenyl)-4-oxobutanoic acid |

| 2a | Clemmensen Reduction | Zn(Hg), concentrated HCl, heat | 4-(4-Hydroxy-3-methylphenyl)butanoic acid |

| 2b | Wolff-Kishner Reduction | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), KOH, diethylene glycol, heat | 4-(4-Hydroxy-3-methylphenyl)butanoic acid |

While less direct than the Friedel-Crafts route, condensation reactions offer an alternative for building the butanoic acid framework. For instance, an Aldol-type condensation could be envisioned, although it presents more synthetic challenges.

The primary multi-step sequence for the synthesis of 4-(4-hydroxy-3-methylphenyl)butanoic acid is the Friedel-Crafts acylation followed by reduction, as detailed previously. This two-step process is efficient and reliable.

For the synthesis of more complex analogues or derivatives, additional steps such as the use of protecting groups might be necessary. For example, if other functional groups sensitive to the conditions of the Friedel-Crafts reaction or the subsequent reduction were present on the molecule, the phenolic hydroxyl group might be protected as a methyl ether or an acetate (B1210297) ester. The protecting group would then be removed in a final step to yield the desired product. A known process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous hydrobromic acid to yield 4-(4-hydroxyphenyl)butanoic acid. rsc.org

Catalytic Methods in Phenolic Butanoic Acid Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce environmental impact.

In the context of Friedel-Crafts acylation, traditional stoichiometric Lewis acids like AlCl₃ generate significant amounts of waste. Research has focused on developing solid acid catalysts or using catalytic amounts of milder Lewis acids to drive the reaction.

For the reduction of the intermediate aryl ketone, catalytic hydrogenation is an excellent alternative to the classical Clemmensen and Wolff-Kishner reductions. This method involves treating the keto-acid with hydrogen gas (H₂) over a metal catalyst, typically palladium on carbon (Pd/C). This reaction is often performed under milder conditions and avoids the use of harsh acids, bases, or toxic metals like mercury.

Table 2: Catalytic Hydrogenation Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 2-methylphenol, Succinic anhydride, catalytic Lewis acid or solid acid catalyst | 4-(4-hydroxy-3-methylphenyl)-4-oxobutanoic acid |

| 2 | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), solvent (e.g., ethanol (B145695), acetic acid), pressure | 4-(4-Hydroxy-3-methylphenyl)butanoic acid |

Stereoselective Synthesis Considerations (if applicable)

Stereoselective synthesis is relevant when a molecule contains one or more chiral centers, leading to the possibility of stereoisomers (enantiomers or diastereomers). The target molecule, 4-(4-hydroxy-3-methylphenyl)butanoic acid, does not possess any chiral centers in its structure. The butanoic acid chain is attached to the phenyl ring at a position that does not create a stereocenter, and the chain itself is unbranched.

Therefore, for the synthesis of 4-(4-hydroxy-3-methylphenyl)butanoic acid itself, stereoselective synthesis considerations are not applicable. Such considerations would only become necessary if substituents were introduced onto the butanoic acid side chain, for example at the α or β positions, which would create a chiral center and necessitate methods to control the stereochemical outcome of the reaction.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for 4-(4-hydroxy-3-methylphenyl)butanoic acid can be significantly enhanced by the application of green chemistry principles, aiming to reduce environmental impact and improve sustainability. Key areas for improvement in the traditional synthesis lie in the catalysis of the Friedel-Crafts acylation and the choice of reduction method.

Greener Friedel-Crafts Acylation:

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate large quantities of hazardous waste during workup. sigmaaldrich.com A greener approach involves the use of solid acid catalysts. nih.gov These heterogeneous catalysts, which can include zeolites, clays, and supported acids, offer several advantages:

Catalyst Reusability: Solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing waste and cost. acs.org

Reduced Waste: The use of solid catalysts minimizes the formation of acidic aqueous waste streams associated with the quenching of traditional Lewis acids.

Solvent-Free Conditions: In some cases, solid catalysts can facilitate reactions under solvent-free or microwave-assisted conditions, further reducing the use of volatile organic compounds (VOCs). rsc.org

The table below illustrates a comparison between traditional and greener approaches to the Friedel-Crafts acylation step.

| Parameter | Traditional Method | Greener Alternative (Solid Acid Catalyst) |

| Catalyst | Aluminum Chloride (AlCl₃) | Zeolites, Acid-treated Clays, Supported Acids |

| Catalyst Loading | Stoichiometric or excess | Catalytic |

| Solvent | Often chlorinated solvents (e.g., dichloromethane) | Can be solvent-free or in greener solvents |

| Workup | Aqueous quench, leading to acidic waste | Simple filtration of the catalyst |

| Catalyst Recyclability | No | Yes |

Greener Reduction Methods:

The choice of reduction method for converting the intermediate ketoacid to the final product has significant green chemistry implications. While the Clemmensen and Wolff-Kishner reductions are effective, they present environmental and safety concerns.

Clemmensen Reduction: This method utilizes a zinc-mercury amalgam in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in The use of toxic mercury and large volumes of strong acid are significant drawbacks.

Wolff-Kishner Reduction: This reaction employs hydrazine hydrate and a strong base at high temperatures. wikipedia.orgpharmaguideline.com Hydrazine is a hazardous and potentially explosive substance.

Catalytic hydrogenation stands out as a much greener alternative for this reduction. beilstein-journals.orgnih.govlibretexts.org This method typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and molecular hydrogen (H₂) as the reductant. The primary byproduct of this reaction is water, making it an inherently cleaner process.

Key advantages of catalytic hydrogenation include:

High Atom Economy: Most of the atoms from the reactants are incorporated into the final product.

Benign Byproducts: The main byproduct is water.

Milder Reaction Conditions: The reaction can often be carried out at lower temperatures and pressures compared to the Wolff-Kishner reduction.

Catalyst Recyclability: The heterogeneous catalyst can be recovered and reused.

The following table provides a comparative overview of the different reduction methods from a green chemistry perspective.

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |

| Primary Reagents | Zinc-Mercury Amalgam, Conc. HCl | Hydrazine Hydrate, Strong Base (e.g., KOH) | H₂, Heterogeneous Catalyst (e.g., Pd/C) |

| Byproducts | Metal salts, Acidic waste | Nitrogen gas, Water | Water |

| Toxicity/Hazards | High (Mercury) | High (Hydrazine) | Low (Flammable H₂ gas requires careful handling) |

| Reaction Conditions | Strongly acidic, Reflux | Strongly basic, High temperatures | Often milder temperatures and pressures |

| Atom Economy | Moderate | Moderate | High |

| Environmental Impact | High | Moderate to High | Low |

By implementing solid acid catalysts for the Friedel-Crafts acylation and utilizing catalytic hydrogenation for the reduction step, the synthesis of 4-(4-hydroxy-3-methylphenyl)butanoic acid can be made significantly more environmentally friendly and sustainable, aligning with the core principles of green chemistry.

Chemical Transformations and Derivatization Studies of 4 4 Hydroxy 3 Methylphenyl Butanoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of 4-(4-hydroxy-3-methylphenyl)butanoic acid is a primary target for chemical modification to alter its physicochemical properties, such as polarity and acidity, which can influence its pharmacokinetic profile. Key transformations include esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely employed method. mdpi.commasterorganicchemistry.com Studies have shown that using a large excess of the alcohol can drive the equilibrium towards the formation of the ester, leading to high yields. masterorganicchemistry.com For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl esters. The general reaction conditions and potential products are summarized in the table below.

Table 1: Representative Esterification Reactions of 4-(4-Hydroxy-3-methylphenyl)butanoic Acid

| Alcohol | Catalyst | Reaction Conditions | Product | Potential Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl 4-(4-hydroxy-3-methylphenyl)butanoate | High |

Amidation: The formation of amides from the carboxylic acid moiety introduces a hydrogen bond donor and acceptor, which can significantly impact biological activity. nih.gov Direct amidation with an amine is typically challenging and often requires coupling agents to activate the carboxylic acid. organic-chemistry.org Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net A solvent-free approach using boric acid as a catalyst for the reaction with urea (B33335) has also been reported as a green chemistry method for amide synthesis, although the presence of a phenolic hydroxyl group might lower the yield. researchgate.net

Table 2: Amide Synthesis from 4-(4-Hydroxy-3-methylphenyl)butanoic Acid

| Amine | Coupling Reagent/Catalyst | Solvent | Product |

|---|---|---|---|

| Ammonia | EDC/HOBt | DMF | 4-(4-Hydroxy-3-methylphenyl)butanamide |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key functional handle for derivatization, offering opportunities to modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability. Common modifications include etherification and acylation.

Etherification: The conversion of the phenolic hydroxyl to an ether can prevent metabolic conjugation (e.g., glucuronidation) and increase lipophilicity. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic method. However, alternative methods, such as those using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in an alcohol, have been developed for the chemoselective etherification of phenols in the presence of other hydroxyl groups. nih.gov

Acylation: Acylation of the phenolic hydroxyl group to form an ester can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound. nih.gov A photoinduced method for the specific acylation of phenolic hydroxyl groups using aldehydes in the presence of iridium and nickel bromide catalysts has been reported. nih.govresearchgate.net This method is highly selective for phenols over aliphatic alcohols.

Derivatization of the Phenyl Ring System

The aromatic phenyl ring of 4-(4-hydroxy-3-methylphenyl)butanoic acid is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can influence the molecule's electronic properties and steric profile. The directing effects of the hydroxyl and alkyl groups (ortho, para-directing) and the deactivating effect of the butanoic acid side chain need to be considered.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) can enhance lipophilicity and potentially introduce new binding interactions.

Nitration: The introduction of a nitro group can serve as a precursor for the synthesis of corresponding amino derivatives. The regioselectivity of nitration can be influenced by the reaction conditions, such as the choice of solvent. nih.gov

Sulfonation: The introduction of a sulfonic acid group significantly increases water solubility.

Synthesis of Analogues and Prodrugs for Mechanistic Probes.nih.govmdpi.com

The synthesis of analogues and prodrugs of 4-(4-hydroxy-3-methylphenyl)butanoic acid is crucial for understanding its mechanism of action and improving its therapeutic potential.

Structural Modifications and their Theoretical Implications on Molecular Interactions.nih.gov

The synthesis of analogues with modified butanoic acid side chains, altered substitution patterns on the phenyl ring, or replacement of the phenyl ring with other aromatic or heterocyclic systems can provide valuable insights into the structural requirements for biological activity. nih.gov For instance, analogues of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) containing an aromatic ring in place of the methyl group have been designed to study their interaction with biological targets. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic and geometrical properties of these analogues and correlate them with their biological activity. mdpi.com

Exploration of Heterocyclic Annulation Reactions

Mechanistic Investigations of Molecular Interactions and Biological Pathways in Vitro/cellular Focus

Theoretical and Experimental Approaches to Biochemical Activity (In vitro/Enzymatic)

The biochemical activity of 4-(4-Hydroxy-3-methylphenyl)butanoic acid is rooted in its chemical structure, featuring a phenolic ring and a butanoic acid side chain. These moieties are common in a variety of biologically active molecules, and their individual and combined characteristics are believed to dictate the compound's interactions with biological systems.

Phenolic acids are recognized for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in managing postprandial hyperglycemia. The inhibitory activity of these compounds is closely linked to their molecular structure, including the number and position of hydroxyl groups on the aromatic ring. mdpi.comresearchgate.net

The structure of 4-(4-Hydroxy-3-methylphenyl)butanoic acid, with its hydroxyl group, is anticipated to contribute to its inhibitory potential. Research on various phenolic acids has demonstrated that the presence of hydroxyl groups is a significant factor in their ability to inhibit these enzymes. mdpi.comresearchgate.net For instance, studies on benzoic acid derivatives have shown that hydroxylation can enhance the inhibitory effect on α-amylase. mdpi.com The inhibitory potency is also influenced by the number of hydroxyl and methoxy (B1213986) groups present in the phenolic structure. researchgate.net

Table 1: Comparative α-Amylase and α-Glucosidase Inhibitory Activities of Structurally Related Phenolic Acids

| Compound | α-Amylase IC50 (mM) | α-Glucosidase IC50 (mM) |

|---|---|---|

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 | N/A |

| 4-Methylbenzoic acid | 52.35 ± 3.31 | N/A |

| Vanillic acid | Low | N/A |

| Syringic acid | Low | N/A |

| Caffeic acid | N/A | Low |

| Protocatechuic acid | N/A | Low |

Note: "N/A" indicates that specific data was not available in the reviewed sources. "Low" indicates a comparatively lower IC50 value, suggesting stronger inhibition.

The antioxidant properties of phenolic compounds are well-established, and 4-(4-Hydroxy-3-methylphenyl)butanoic acid is expected to exhibit such activity due to its phenolic hydroxyl group. The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process neutralizes the radical and terminates the oxidative chain reaction.

The DPPH radical scavenging assay is a common method to evaluate antioxidant capacity. In this assay, the antioxidant reduces the stable DPPH radical, leading to a color change from violet to yellow, which can be measured spectrophotometrically. The efficiency of a compound is often expressed as its IC50 value, the concentration required to scavenge 50% of the DPPH radicals.

The antioxidant activity of phenolic compounds is influenced by their chemical structure. For instance, the presence of hydroxyl groups is a key determinant of antioxidant potential. While specific DPPH scavenging data for 4-(4-Hydroxy-3-methylphenyl)butanoic acid is limited, the activities of related phenolic compounds can provide an indication of its likely efficacy.

Table 2: DPPH Radical Scavenging Activity of a Related Phenolic Fraction

| Sample | DPPH IC50 (μg/mL) |

|---|---|

| Phenolic rich fraction from Simarouba glauca | 14.4 ± 0.1 |

Phenolic acids have been shown to possess antimicrobial properties against a range of microorganisms. The mechanisms underlying this activity are multifaceted and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. nih.gov The lipophilicity of phenolic compounds can influence their ability to penetrate microbial cell membranes.

Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi. nih.gov For example, certain hydrazone derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov While these are derivatives, they highlight the potential of the 4-hydroxyphenyl scaffold in antimicrobial compounds.

Table 3: Minimum Inhibitory Concentrations (MIC) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Selected Pathogens

| Pathogen | MIC Range (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

While direct studies on the receptor binding profile of 4-(4-Hydroxy-3-methylphenyl)butanoic acid are scarce, the structural similarity of its butanoic acid moiety to γ-hydroxybutyric acid (GHB) suggests a theoretical potential for interaction with GHB receptors. GHB is a neurotransmitter that binds to its own specific high-affinity receptors and also acts as a weak agonist at GABAB receptors. mdpi.comnih.gov

Research into GHB analogs has revealed that modifications to the core GHB structure can significantly alter receptor affinity and selectivity. For instance, the introduction of aromatic or cyclic moieties can lead to compounds with high affinity for GHB binding sites. nih.gov Novel cyclic analogs of GHB have shown significantly higher affinity for GHB receptors compared to GHB itself. nih.gov

Analysis of Metabolic Pathways (Non-human/Theoretical Biochemical Perspective)

The metabolic fate of 4-(4-Hydroxy-3-methylphenyl)butanoic acid in biological systems is likely to follow pathways established for other phenylalkanoic acids. In microorganisms, these compounds can serve as carbon and energy sources and are degraded through various catabolic routes.

The degradation of 4-hydroxyphenylacetic acid, a structurally related compound, by bacteria such as Acinetobacter and Pseudomonas putida has been shown to proceed via the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). nih.gov This intermediate then undergoes ring-fission and a series of enzymatic reactions to ultimately yield intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov It is plausible that 4-(4-Hydroxy-3-methylphenyl)butanoic acid could be metabolized through a similar pathway, involving initial hydroxylation of the aromatic ring followed by cleavage and further degradation.

As a phenolic compound, the biosynthesis of 4-(4-Hydroxy-3-methylphenyl)butanoic acid in plants would likely originate from the phenylpropanoid pathway. taylorandfrancis.comwikipedia.orgnih.gov This pathway is central to the synthesis of a vast array of plant secondary metabolites, starting from the amino acid phenylalanine. taylorandfrancis.comwikipedia.orgnih.gov

The core C6-C3 skeleton of phenylpropanoids is derived from phenylalanine. wikipedia.org Through a series of enzymatic reactions including deamination, hydroxylation, and methylation, various hydroxycinnamic acids are produced. wikipedia.org These can then be further modified, for example, through chain shortening or elongation, to yield a diversity of phenolic compounds. The butanoic acid side chain of the target molecule could potentially be formed through β-oxidation of a longer phenylalkanoic acid precursor or through other biosynthetic modifications of phenylpropanoid intermediates.

The biosynthesis of phenolic compounds is a complex and highly regulated process, and the precise pathway leading to 4-(4-Hydroxy-3-methylphenyl)butanoic acid would require specific enzymatic machinery that may be present in certain plant species. plantarchives.orgatlantis-press.commdpi.comfrontiersin.org

Biotransformation Studies in Model Systems (e.g., bacterial degradation)

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are fundamental to understanding the three-dimensional nature of "4-(4-Hydroxy-3-methylphenyl)butanoic acid" and its energetic landscape. These approaches are crucial for predicting the molecule's behavior and properties.

Conformation analysis of "4-(4-Hydroxy-3-methylphenyl)butanoic acid" involves identifying the stable spatial arrangements of its atoms. The molecule possesses several rotatable single bonds, particularly within the butanoic acid side chain, which allows it to adopt numerous conformations. Computational methods systematically rotate these bonds to map the potential energy surface and identify low-energy, stable conformers.

Energy minimization is then applied to these conformers to determine the most stable, or ground-state, structure. This process calculates the potential energy of a given conformation and adjusts the atomic coordinates to find the geometry with the minimum energy. Such studies often reveal that the most prominent feature of molecular packing can be the formation of hydrogen bonds, for instance, involving the hydroxyl and carboxylic acid groups, which dictates the formation of stable clusters or synthons. researchgate.net Computational chemistry can indicate a significant energy association, primarily electrostatic in nature, with these hydrogen bonds. researchgate.net

Quantum chemical calculations provide detailed information about the electronic structure of "4-(4-Hydroxy-3-methylphenyl)butanoic acid". Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods employed.

DFT, particularly using functionals like B3LYP with basis sets such as 6-31+G(d), is frequently used for geometry optimization and the calculation of electronic properties. bsu.bybiointerfaceresearch.com These calculations can determine key parameters that describe the molecule's reactivity and stability. bsu.bybiointerfaceresearch.com Important calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com Analysis of the molecular electrostatic potential (MEP) map can also identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

| Calculated Parameter | Significance |

|---|---|

| Total Energy (a.u.) | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and stability; a larger gap suggests higher stability. ulster.ac.uk |

| Dipole Moment (Debye) | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are invaluable for elucidating the relationship between the structure of "4-(4-Hydroxy-3-methylphenyl)butanoic acid" and its potential biological activity. Quantitative Structure-Activity Relationship (QSAR) models use these computational insights to predict the activity of new, related compounds. nih.gov

Molecular docking is a computational technique used to predict how a ligand, such as "4-(4-Hydroxy-3-methylphenyl)butanoic acid," binds to the active site of a biological target, typically a protein or enzyme. The process involves placing the 3D structure of the ligand into the binding pocket of the receptor and evaluating the binding poses based on a scoring function.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, studies on similar propanoic acid derivatives have used docking to investigate interactions with enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov Such analyses reveal how the carboxylic acid and phenyl groups of the ligand might interact with amino acid residues in the active site, providing a rationale for its binding mode and inhibitory potential. nih.gov

Following docking simulations, computational models can predict the binding affinity, which is the strength of the interaction between the ligand and its target. This is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy value typically indicates a more favorable and stable interaction.

Ligand efficiency (LE) is a metric used to optimize leads in drug discovery. It relates the binding affinity of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms). The goal is to identify smaller molecules that bind with high affinity. Computational predictions of binding affinity for "4-(4-Hydroxy-3-methylphenyl)butanoic acid" against various targets can be used to calculate its theoretical ligand efficiency, guiding further structural modifications to improve potency.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Enzyme A | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Enzyme B | -6.8 | Ser530, Leu352 | Hydrogen Bond, Hydrophobic |

| Enzyme C | -8.2 | His90, Trp387 | Hydrogen Bond, Pi-Pi Stacking |

Prediction of Spectroscopic Properties and Data Correlation with Experimental Findings

Quantum chemical calculations can predict various spectroscopic properties of "4-(4-Hydroxy-3-methylphenyl)butanoic acid," which can then be compared with experimental data to validate both the computational model and the synthesized structure. bsu.bybiointerfaceresearch.com

DFT methods are widely used to calculate vibrational frequencies. The resulting theoretical infrared (IR) and Raman spectra can be correlated with experimental spectra obtained via Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. bsu.bymdpi.com This comparison helps in the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups like O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and aromatic C-H bonds. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. A good agreement between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. bsu.bymdpi.com Discrepancies can, in turn, point to specific conformational effects or intermolecular interactions, such as hydrogen bonding in the solid state or in solution.

| Spectroscopic Data | Computational Prediction (DFT) | Experimental Finding | Interpretation |

|---|---|---|---|

| IR Peak (C=O stretch) | ~1720 cm⁻¹ | ~1705 cm⁻¹ | Confirms carboxylic acid carbonyl group. The difference may be due to intermolecular H-bonding in the experimental sample. |

| IR Peak (O-H stretch) | ~3450 cm⁻¹ (phenol) | Broad peak ~3300-2500 cm⁻¹ | Confirms hydroxyl and carboxylic acid groups. Broadening in experimental data indicates strong hydrogen bonding. |

| ¹H NMR (Phenolic -OH) | ~5.0-6.0 ppm | ~5.5 ppm | Assignment of the phenolic proton signal. |

| ¹³C NMR (Carbonyl C) | ~178 ppm | ~175 ppm | Assignment of the carboxylic acid carbon signal. |

Physicochemical Parameter Predictions

Computational chemistry provides valuable insights into the physicochemical properties of molecules, which are crucial in assessing their potential behavior in various chemical and biological systems. For 4-(4-Hydroxy-3-methylphenyl)butanoic acid, several key parameters have been predicted using computational models. These predictions help in understanding the molecule's characteristics, such as its likeness to known drugs, without performing experimental assays. One of the most widely recognized sets of guidelines for this purpose is Lipinski's Rule of Five.

Lipinski's Rule of Five is a set of criteria used to evaluate the drug-likeness of a chemical compound, focusing on properties that would likely make it an orally active drug in humans. The rule establishes four simple physicochemical parameter thresholds. An analysis of 4-(4-Hydroxy-3-methylphenyl)butanoic acid against these parameters indicates its compliance with this rule, suggesting it possesses a favorable profile for oral bioavailability.

The computationally predicted physicochemical parameters for 4-(4-Hydroxy-3-methylphenyl)butanoic acid are summarized in the table below. These values are derived from established computational methods such as XLogP3 for the octanol-water partition coefficient and are consistent across multiple reputable chemical databases.

Table 1: Predicted Physicochemical Properties of 4-(4-Hydroxy-3-methylphenyl)butanoic acid

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 194.23 g/mol | < 500 g/mol | Yes |

| LogP (XLogP3) | 1.9 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Rotatable Bonds | 4 | ||

| Topological Polar Surface Area | 57.5 Ų | ||

| pKa (strongest acidic) | 4.79 |

The molecular weight of 4-(4-Hydroxy-3-methylphenyl)butanoic acid is predicted to be 194.23 g/mol , which is well under the 500 g/mol limit set by Lipinski's rule. The predicted octanol-water partition coefficient (LogP), a measure of the molecule's lipophilicity, is 1.9, comfortably below the maximum value of 5. The molecule is predicted to have 2 hydrogen bond donors and 3 hydrogen bond acceptors, both of which are within the respective limits of 5 and 10. Consequently, 4-(4-Hydroxy-3-methylphenyl)butanoic acid does not violate any of Lipinski's rules.

Additional computationally derived parameters offer further insight into the molecule's structure and potential behavior. The molecule has 4 rotatable bonds, indicating a degree of conformational flexibility. Its topological polar surface area (TPSA) is calculated to be 57.5 Ų, a parameter often correlated with molecular transport properties. The predicted pKa for the most acidic proton, associated with the carboxylic acid group, is 4.79.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopic techniques are fundamental in piecing together the molecular architecture of 4-(4-hydroxy-3-methylphenyl)butanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for 4-(4-hydroxy-3-methylphenyl)butanoic acid is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region would exhibit signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group would likely appear as a singlet, while the other two protons would present as doublets due to coupling with each other. The methyl group attached to the ring would resonate as a singlet in the upfield region. The butanoic acid side chain would show three distinct methylene (B1212753) proton signals, each integrating to two protons. The protons alpha to the carboxylic acid would be the most deshielded, followed by the benzylic protons, and then the central methylene group. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-(4-hydroxy-3-methylphenyl)butanoic acid, eleven distinct signals would be expected. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the hydroxyl and methyl substituents. The carbons of the butanoic acid side chain and the methyl group would be found in the upfield region of the spectrum.

| Predicted ¹³C NMR Chemical Shifts | Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid | C=O | 175-180 |

| Aromatic | C-OH | 150-155 |

| Aromatic | C-CH₃ | 125-130 |

| Aromatic | C-H | 115-130 |

| Aromatic | C-CH₂ | 135-140 |

| Butanoic Acid Chain | α-CH₂ | 30-35 |

| Butanoic Acid Chain | β-CH₂ | 25-30 |

| Butanoic Acid Chain | γ-CH₂ | 35-40 |

| Methyl | -CH₃ | 15-20 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the butanoic acid chain and within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. An HMBC spectrum would provide crucial information about long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure, for instance, by showing a correlation between the benzylic protons and the aromatic carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(4-hydroxy-3-methylphenyl)butanoic acid would be characterized by several key absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The sharp, strong absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group. The phenolic O-H stretch would likely appear as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. The spectrum would also feature C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region and C-O stretching vibrations for the carboxylic acid and phenol (B47542) groups between 1210 and 1320 cm⁻¹.

| Predicted IR Absorption Bands | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H | Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O | Stretch | 1700-1725 (strong) |

| Phenol | O-H | Stretch | 3200-3600 (broad) |

| Aromatic | C-H | Stretch | >3000 |

| Aliphatic | C-H | Stretch | <3000 |

| Aromatic | C=C | Stretch | 1450-1600 |

| Carboxylic Acid/Phenol | C-O | Stretch | 1210-1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4-(4-hydroxy-3-methylphenyl)butanoic acid exhibit characteristic absorption bands in the UV region. The presence of the substituted benzene ring would give rise to absorptions, and the specific wavelengths of maximum absorbance (λmax) would be influenced by the hydroxyl and methyl substituents. Typically, phenols show absorption bands around 270-280 nm, which can shift depending on the solvent and pH.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate mass determination of molecules. For 4-(4-hydroxy-3-methylphenyl)butanoic acid, which has a molecular formula of C₁₁H₁₄O₃ and a monoisotopic mass of 194.0943 g/mol , HR-ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, with a measured m/z value very close to 195.1016. The high accuracy of this measurement would allow for the unambiguous confirmation of the elemental composition.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating 4-(4-Hydroxy-3-methylphenyl)butanoic acid from impurities, starting materials, or other components within a complex mixture. These methods exploit differences in the physicochemical properties of the compounds, such as polarity and affinity for the stationary phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying 4-(4-Hydroxy-3-methylphenyl)butanoic acid due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar aromatic compound.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, often consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, the retention of 4-(4-Hydroxy-3-methylphenyl)butanoic acid on the column can be precisely controlled. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to optimize the separation of the target compound from any impurities. cnrs.fr

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, such as 210, 230, 254, or 273 nm, owing to its phenyl group. cnrs.fr For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 4 µm particle size) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. cnrs.fr |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic or phosphoric acid) | The polar mobile phase elutes the compound. The acid suppresses ionization of the carboxylic acid group for better peak shape. sielc.comsielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex mixtures to improve resolution and reduce analysis time. cnrs.fr |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the mobile phase and influences separation efficiency. cnrs.fr |

| Column Temperature | Ambient to 30 °C | Maintains consistent retention times and improves peak shape. cnrs.fr |

| Detector | UV/Vis or Diode Array Detector (DAD) | Monitors the eluent for absorbing compounds at specific wavelengths (e.g., 273 nm for aromatic compounds). cnrs.fr |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple qualitative method for analyzing 4-(4-Hydroxy-3-methylphenyl)butanoic acid. researchgate.net It is particularly useful for monitoring reaction progress, identifying fractions during purification, and screening for the presence of the compound.

The technique involves spotting a solution of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material (the stationary phase), most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For 4-(4-Hydroxy-3-methylphenyl)butanoic acid, a polar stationary phase like silica gel is appropriate. The mobile phase would be a mixture of organic solvents, with the polarity adjusted to achieve a good separation, typically aiming for a retention factor (Rf) value between 0.3 and 0.7. Visualization of the separated spots can be achieved under UV light (254 nm) due to the aromatic ring. Alternatively, staining with a universal developing agent like iodine vapor or a potassium permanganate (B83412) solution can be used to reveal the spots. getty.edu

| Parameter | Typical Specification | Function |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates | A polar adsorbent that separates compounds based on polarity. The F254 indicates a fluorescent indicator for UV visualization. |

| Mobile Phase (Eluent) | Mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate (B1210297) with a small amount of acetic acid) | The polarity is optimized to achieve separation. Acetic acid can improve the spot shape of carboxylic acids. |

| Application | Spotting with a capillary tube | Applies a small, concentrated spot of the sample to the baseline of the plate. |

| Development | Ascending chromatography in a sealed chamber | The mobile phase moves up the plate via capillary action, separating the sample components. |

| Visualization | UV light (254 nm), Iodine (I2) vapor, Potassium permanganate (KMnO4) stain | Makes the separated, colorless spots visible. UV is non-destructive, while stains are chemical reactions. getty.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For 4-(4-Hydroxy-3-methylphenyl)butanoic acid, this technique can provide unequivocal proof of its molecular structure, conformation, and how the molecules pack together in a crystal lattice. mdpi.commdpi.com

The process begins with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are recorded by a detector. mdpi.com

This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The final output is a detailed structural model that includes precise bond lengths, bond angles, and torsion angles. mdpi.com This information confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and hydroxyl groups, which govern the crystal packing. mdpi.comresearchgate.net

| Parameter | Description | Significance for 4-(4-Hydroxy-3-methylphenyl)butanoic acid |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and the overall packing arrangement. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular formula and connectivity, and can indicate electronic effects within the molecule. |

| Torsion Angles | The dihedral angle between planes defined by four connected atoms. | Describes the conformation of the butanoic acid side chain relative to the phenyl ring. mdpi.com |

| Hydrogen Bonding | Identifies donor-acceptor distances and angles for hydrogen bonds. | Reveals how the carboxylic acid and hydroxyl groups interact to form dimers or extended networks, which dictates the supramolecular structure. mdpi.com |

| Molecular Packing | Describes how individual molecules are arranged in the crystal lattice. | Illustrates the overall solid-state architecture and intermolecular forces. |

Advanced hyphenated techniques (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This combination is invaluable for the unambiguous identification and quantification of 4-(4-Hydroxy-3-methylphenyl)butanoic acid, especially in complex matrices like biological fluids or environmental samples. chromatographyonline.com

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like carboxylic acids. ESI generates gas-phase ions from the analyte molecules without significant fragmentation. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

A full-scan analysis provides the molecular weight of the compound, confirming its identity. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. chromatographyonline.com In this mode, the molecular ion of the target compound is selected, fragmented, and the resulting fragment ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for accurate quantification even at very low concentrations. sciex.com For carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve ionization efficiency and chromatographic retention. shimadzu.comunimi.it

| Component/Parameter | Description | Application for 4-(4-Hydroxy-3-methylphenyl)butanoic acid |

|---|---|---|

| LC Separation | RP-HPLC as described in section 6.3.1. | Separates the target analyte from matrix components prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI) | Generates molecular ions, typically [M-H]- in negative ion mode or [M+H]+ in positive ion mode. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Triple Quadrupole (QqQ) | Separates ions by their mass-to-charge ratio. QqQ is used for quantitative MS/MS, while TOF provides high mass accuracy. cnrs.fr |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | Full scan provides mass spectra. SIM and MRM offer increased sensitivity and selectivity for quantification by monitoring specific m/z values. sciex.com |

| Data Obtained | Retention time, molecular weight, fragmentation pattern | Provides a high degree of confidence in both the identification and quantification of the analyte. chromatographyonline.com |

Development of Analytical Methods for Specific Research Applications

The development of a robust analytical method is crucial for obtaining reliable data in specific research contexts, such as stability studies, impurity profiling, or quantification in biological matrices. chromatographyonline.compensoft.net This process involves selecting the most appropriate analytical technique and systematically optimizing and validating its performance.

For an application like determining the stability of 4-(4-Hydroxy-3-methylphenyl)butanoic acid under various stress conditions (e.g., changes in pH, temperature), a stability-indicating RP-HPLC method would be developed. pensoft.netresearchgate.net The goal is to create a method that can separate the intact compound from any potential degradation products. Method development would focus on optimizing the mobile phase composition, gradient, and column type to achieve baseline separation for all relevant peaks.

Once the method is developed, it must be validated according to established guidelines (e.g., ICH guidelines) to ensure it is fit for its intended purpose. pensoft.net Validation assesses various performance characteristics to prove the method is reliable, reproducible, and accurate. For quantitative applications, such as measuring the compound's concentration in serum, an LC-MS method would likely be developed and validated to achieve the required sensitivity and selectivity. chromatographyonline.com

| Parameter | Description | Purpose |

|---|---|---|

| Selectivity/Specificity | The ability of the method to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Ensures that the signal being measured is only from the target compound. pensoft.net |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Establishes the concentration range over which the method is accurate. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Demonstrates that the method provides correct results. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Measures the random error and reproducibility of the method. pensoft.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for detection. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the sensitivity of the method for reliable quantification. cnrs.fr |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Indicates the reliability of the method during normal usage. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The efficient and scalable synthesis of 4-(4-Hydroxy-3-methylphenyl)butanoic acid is fundamental to enabling its comprehensive study. While classical approaches to the synthesis of phenylbutanoic acids, such as the Friedel-Crafts reaction, are established, future research could focus on developing more innovative and sustainable synthetic routes. For instance, a potential pathway could involve the Friedel-Crafts acylation of 2-methylphenol with succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride, to form an intermediate keto acid, followed by reduction of the ketone. wikipedia.orgorgsyn.org

Future investigations could explore greener catalytic systems to minimize waste and improve reaction efficiency. This includes the use of solid acid catalysts or enzymatic processes. Biotechnological approaches, such as microbial fermentation or enzymatic synthesis, which have been utilized for other phenolic acids, represent a largely unexplored frontier for this specific compound. nih.gov The development of stereoselective synthetic methods would also be of significant interest, as the chirality of similar bioactive molecules can profoundly influence their biological activity.

Table 1: Potential Synthetic Strategies for 4-(4-Hydroxy-3-methylphenyl)butanoic acid

| Synthetic Approach | Potential Starting Materials | Key Transformation | Potential Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation & Reduction | 2-Methylphenol, Succinic anhydride | Acylation followed by ketone reduction | Well-established, scalable |

| Cross-Coupling Reactions | Halogenated phenol (B47542) derivative, Butanoic acid derivative | Palladium- or copper-catalyzed coupling | High functional group tolerance |

In-depth Mechanistic Elucidation of Biological Interactions

Phenolic acids, as a class, are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net It is plausible that 4-(4-Hydroxy-3-methylphenyl)butanoic acid shares some of these characteristics due to its phenolic hydroxyl group. Future research should aim to systematically screen this compound for various biological activities and, more importantly, to elucidate the underlying molecular mechanisms.

Initial studies could focus on its antioxidant capacity, investigating its ability to scavenge free radicals and modulate cellular oxidative stress pathways. researchgate.net Subsequent research could delve into its potential anti-inflammatory effects by examining its influence on key signaling pathways, such as NF-κB and MAPK, and the production of inflammatory mediators. researchgate.net Furthermore, exploring its interactions with specific enzymes or receptors could reveal novel therapeutic targets. The amphiphilic nature of some phenolic lipids suggests that investigating the membrane-disturbing properties of 4-(4-Hydroxy-3-methylphenyl)butanoic acid could also be a fruitful area of research. nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules, thereby guiding experimental research. nih.gov For 4-(4-Hydroxy-3-methylphenyl)butanoic acid, advanced computational modeling can be employed to establish quantitative structure-activity relationships (QSAR). nih.gov By calculating various molecular descriptors, such as electronic and steric properties, and correlating them with experimentally determined biological activities, predictive QSAR models can be developed. researchgate.net

Density Functional Theory (DFT) calculations can be utilized to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. biointerfaceresearch.com These calculations can provide insights into the molecule's reactivity and its potential to participate in hydrogen bonding and other non-covalent interactions with biological targets. Molecular docking simulations could be used to predict the binding affinity and orientation of 4-(4-Hydroxy-3-methylphenyl)butanoic acid within the active sites of various enzymes or receptors, helping to prioritize experimental screening efforts.

Table 2: Computational Approaches for Investigating 4-(4-Hydroxy-3-methylphenyl)butanoic acid

| Computational Method | Key Parameters Investigated | Potential Insights |

|---|---|---|

| QSAR | Molecular descriptors (e.g., LogP, electronic properties) | Prediction of biological activity |

| DFT | Optimized geometry, HOMO-LUMO energies | Reactivity, spectroscopic properties |

Exploration of Analogues with Tuned Molecular Properties for Research Probes

The synthesis and study of analogues of 4-(4-Hydroxy-3-methylphenyl)butanoic acid can provide valuable insights into its structure-activity relationships and can lead to the development of potent research probes. nih.gov Systematic modifications of the core structure, such as altering the position or nature of the substituents on the phenyl ring, changing the length of the butanoic acid chain, or introducing different functional groups, can help to identify the key structural features responsible for any observed biological activity. nih.gov

For example, introducing fluorescent tags or radioactive isotopes into the structure could create powerful tools for visualizing the compound's uptake, distribution, and localization within cells and tissues. Furthermore, the development of photoaffinity-labeled analogues could enable the identification of its specific molecular targets. The creation of a library of analogues with systematically varied properties would be a critical step in transforming this compound from a simple molecule into a valuable tool for chemical biology research.

Integration of Multi-Omics Data in Biochemical Pathway Research

To gain a holistic understanding of the biological effects of 4-(4-Hydroxy-3-methylphenyl)butanoic acid, future research should embrace a systems biology approach through the integration of multi-omics data. nih.gov By combining transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive snapshot of the cellular response to treatment with this compound. nih.govyoutube.com

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, highlighting the signaling pathways and biological processes that are modulated by the compound. nih.gov Proteomics can identify alterations in protein expression and post-translational modifications, providing a more direct link to cellular function. Metabolomics, the study of small molecules, can uncover changes in metabolic pathways, offering insights into the compound's impact on cellular metabolism. aspect-analytics.com Integrating these datasets can help to construct detailed models of the compound's mechanism of action and to identify potential biomarkers of its effects. researchgate.net

Application in Materials Science or Chemical Engineering Research

Beyond its potential biological applications, the unique chemical structure of 4-(4-Hydroxy-3-methylphenyl)butanoic acid suggests that it could be a valuable building block in materials science and chemical engineering research. The presence of both a phenolic hydroxyl group and a carboxylic acid group makes it a bifunctional monomer that could be used in polymerization reactions.

Future research could explore the incorporation of this compound into polyesters, polyamides, or other polymers to impart specific properties, such as enhanced thermal stability, antioxidant capabilities, or altered surface characteristics. Furthermore, the ability of phenolic compounds to coordinate with metal ions opens up the possibility of using 4-(4-Hydroxy-3-methylphenyl)butanoic acid to create novel metal-phenolic networks and coordination polymers with interesting catalytic, electronic, or adsorptive properties. acs.org The use of phenolic acids in the green synthesis of metallic nanoparticles also suggests a potential application for this compound as a reducing and capping agent. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.